

1,4-Bis(2-carboxyethyl)piperazine chemical properties and structure

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Compound of Interest

Compound Name: 1,4-Bis(2-carboxyethyl)piperazine

Cat. No.: B1329527

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An In-depth Technical Guide to 1,4-Bis(2-carboxyethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-carboxyethyl)piperazine, also known as 1,4-piperazinedipropanoic acid, is a dicarboxylic acid derivative of piperazine. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.^[1]^[2] The introduction of two carboxyethyl groups at the 1 and 4 positions of the piperazine ring imparts specific physicochemical properties that can influence its biological activity and potential applications in drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for **1,4-Bis(2-carboxyethyl)piperazine**.

Chemical Properties and Structure

1,4-Bis(2-carboxyethyl)piperazine is a solid compound at room temperature. While extensive experimental data on its physical properties are not readily available in the public domain, some key identifiers and calculated values have been compiled.

Table 1: Physicochemical Properties of **1,4-Bis(2-carboxyethyl)piperazine**

Property	Value	Source
CAS Number	5649-49-0	[3]
Molecular Formula	C10H18N2O4	[3]
Molecular Weight	230.26 g/mol	[3]
IUPAC Name	3-[4-(2-carboxyethyl)piperazin-1-yl]propanoic acid	[3]
Synonyms	1,4-Piperazinedipropanoic acid, Piperazine-1,4-dipropionic acid	[3]
SMILES	<chem>C1CN(CCN1CCC(=O)O)CCC(=O)O</chem>	[3]
Predicted LogP	-1.76	[3]
Predicted pKa1	Not Available	
Predicted pKa2	Not Available	
Melting Point	Not Available	
Boiling Point	Not Available	
Water Solubility	Not Available	

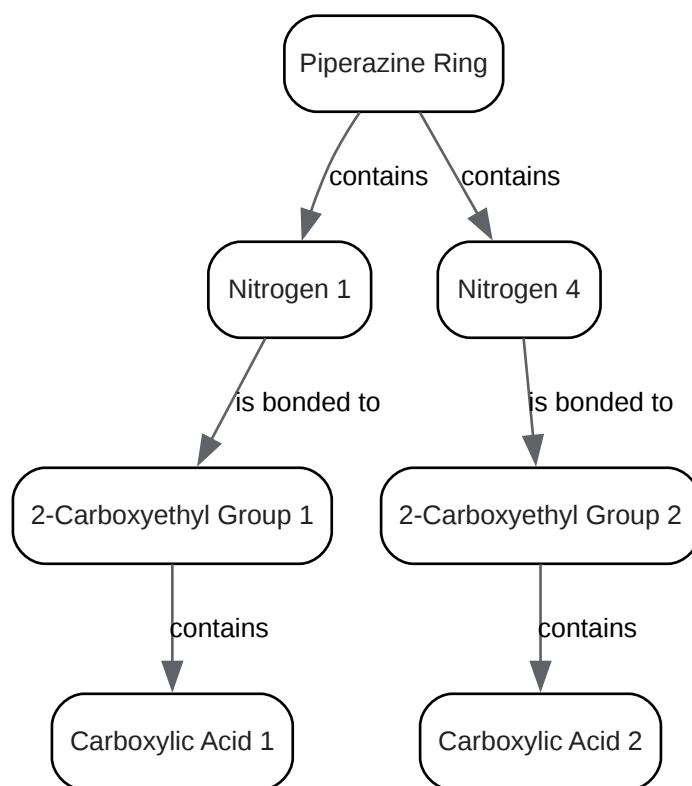
The predicted LogP value of -1.76 suggests that **1,4-Bis(2-carboxyethyl)piperazine** is likely to be highly soluble in water. The pKa values for the two carboxylic acid groups and the two nitrogen atoms of the piperazine ring are crucial for understanding its ionization state at physiological pH. While specific experimental pKa values for this compound are not available, the pKa values of piperazine itself are approximately 5.35 and 9.73.[4] The presence of the electron-withdrawing carboxyethyl groups is expected to lower the basicity of the piperazine nitrogens.

Structure

The structure of **1,4-Bis(2-carboxyethyl)piperazine** consists of a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. Each

nitrogen atom is substituted with a 2-carboxyethyl group ($-\text{CH}_2\text{CH}_2\text{COOH}$).

Logical Relationship of Structural Components



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Caption: Structural hierarchy of **1,4-Bis(2-carboxyethyl)piperazine**.

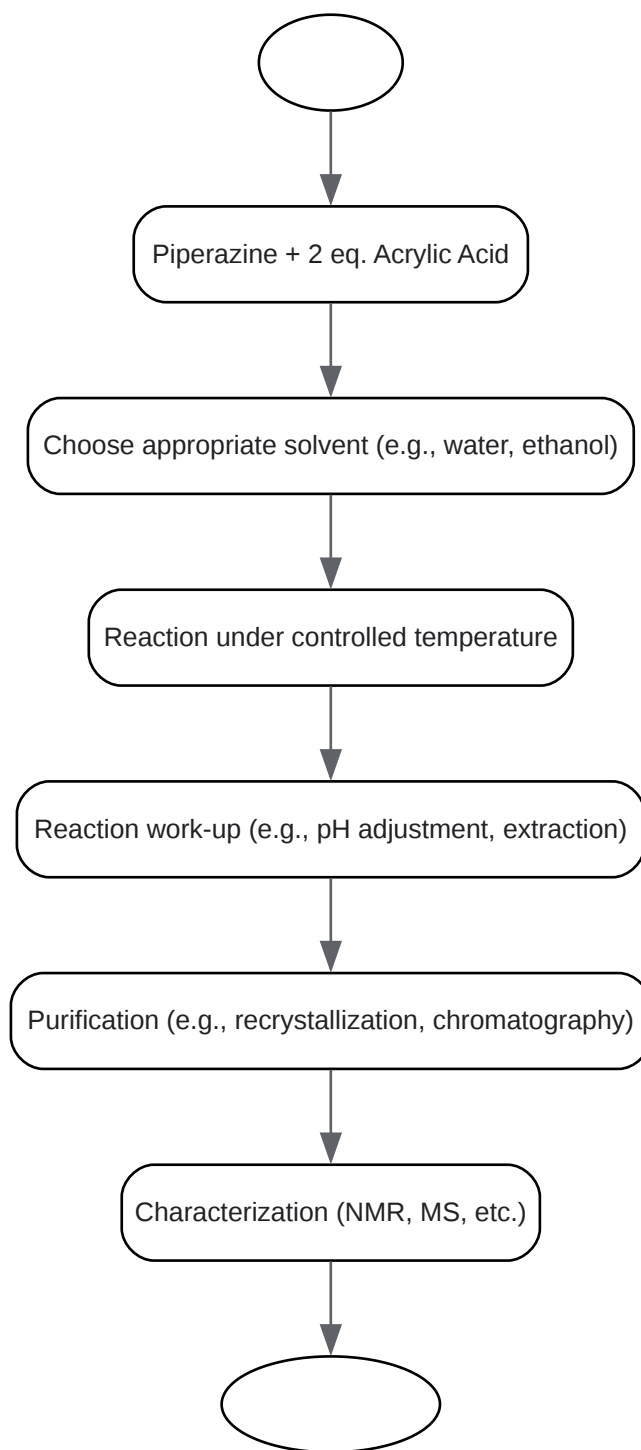
Experimental Protocols

Detailed experimental protocols for the synthesis of **1,4-Bis(2-carboxyethyl)piperazine** are not extensively reported in peer-reviewed literature. However, a plausible synthetic route would involve the reaction of piperazine with acrylic acid or a suitable derivative.

General Synthetic Approach: Michael Addition

A common method for the N-alkylation of amines like piperazine is the Michael addition reaction. This would involve the addition of piperazine to two equivalents of an acrylic acid derivative.

Hypothetical Experimental Workflow

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Caption: A potential workflow for the synthesis of the target compound.

Detailed Hypothetical Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve piperazine in a suitable solvent such as water or ethanol.
- **Addition of Reagent:** Slowly add two molar equivalents of acrylic acid to the piperazine solution. The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.
- **Reaction:** Stir the mixture at room temperature or with gentle heating for a specified period to ensure the completion of the double Michael addition.
- **Work-up:** After the reaction is complete, the pH of the solution can be adjusted to precipitate the product. The crude product can then be collected by filtration.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system to obtain the final product with high purity.
- **Characterization:** The structure and purity of the synthesized **1,4-Bis(2-carboxyethyl)piperazine** should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activities and Applications in Drug Development

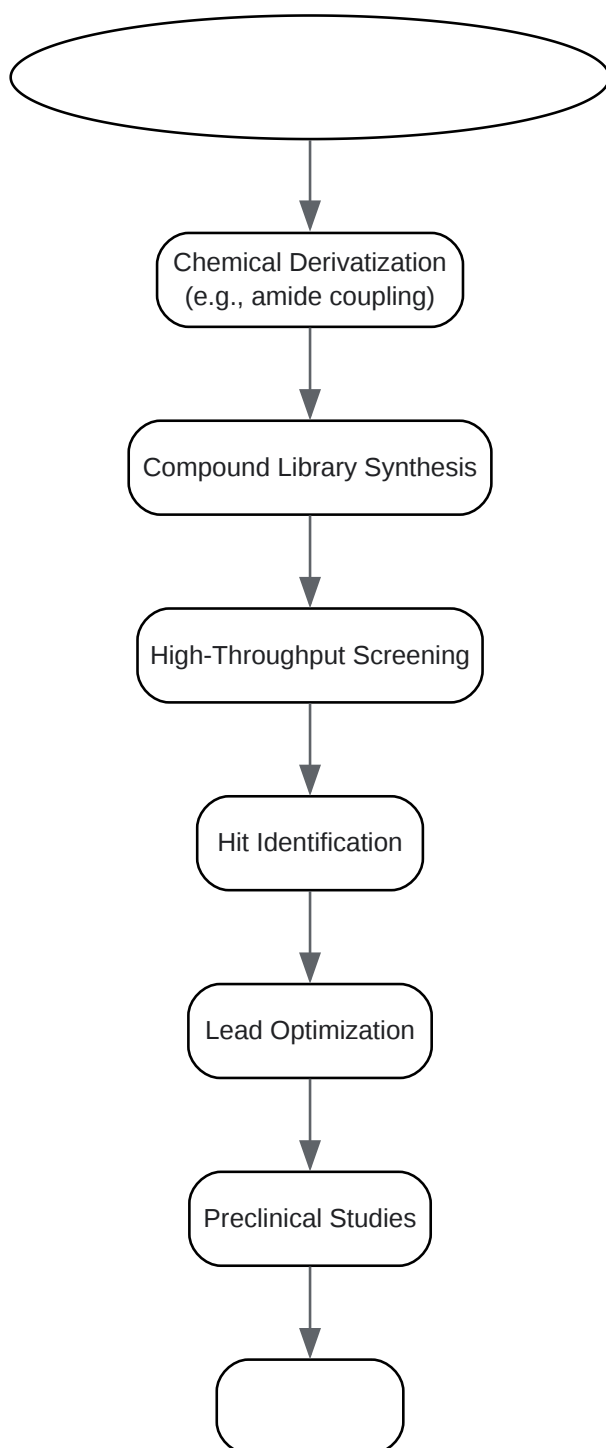
The biological activities of **1,4-Bis(2-carboxyethyl)piperazine** have not been specifically detailed in the available literature. However, the broader class of piperazine derivatives exhibits a wide range of pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.^{[3][5][6]}

The presence of two carboxylic acid moieties suggests that **1,4-Bis(2-carboxyethyl)piperazine** could act as a linker or a scaffold in the design of more complex molecules. The carboxylic acid groups can be functionalized to attach other pharmacophores, potentially leading to the development of novel therapeutic agents.

The piperazine scaffold itself is known to be a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.^[2]

Therefore, derivatives of **1,4-Bis(2-carboxyethyl)piperazine** could be explored for a variety of therapeutic areas.

Potential Drug Development Workflow



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Caption: A generalized workflow for utilizing the compound in drug discovery.

Conclusion

1,4-Bis(2-carboxyethyl)piperazine is a piperazine derivative with two carboxylic acid functional groups. While specific experimental data on its physicochemical properties and biological activities are limited, its structural features suggest potential as a versatile building block in medicinal chemistry and drug discovery. The high predicted water solubility and the presence of functionalizable carboxylic acid groups make it an interesting candidate for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical properties, develop robust synthetic protocols, and explore its potential biological activities.

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